
Boc-NH-PEG20-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG20-CH2CH2COOH involves the reaction of polyethylene glycol with tert-butoxycarbonyl-amino and propionic acid groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as N,N’-disuccinimidyl carbonate.
Coupling with tert-Butoxycarbonyl-Amino: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-amino under mild conditions to form the intermediate product.
Introduction of Propionic Acid Group: The intermediate product is further reacted with propionic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using industrial-scale reactors.
Efficient Coupling Reactions: The coupling reactions are optimized for high yield and purity, often using automated systems to control reaction conditions.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG20-CH2CH2COOH undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Amide Bond Formation: The carboxylic acid group can react with amines to form stable amide bonds.
Esterification: The carboxylic acid group can also react with alcohols to form esters
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dilute hydrochloric acid.
Amide Bond Formation: N,N’-dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG20-CH2CH2COOH is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of specialized reagents and materials.
Wirkmechanismus
Boc-NH-PEG20-CH2CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NH-PEG-COOH: Another polyethylene glycol-based linker with similar properties but different chain lengths.
Fmoc-NH-PEG-COOH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of tert-butoxycarbonyl.
NH2-PEG-COOH: Lacks the protecting group, providing a free amine for immediate reactions.
Uniqueness
Boc-NH-PEG20-CH2CH2COOH is unique due to its specific chain length and the presence of both a protected amine and a carboxylic acid group, making it highly versatile for various synthetic applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDZLKSNKFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7909389.png)
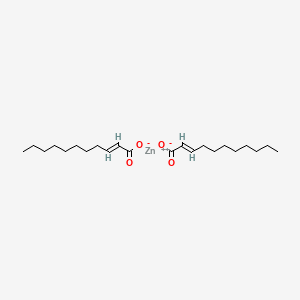
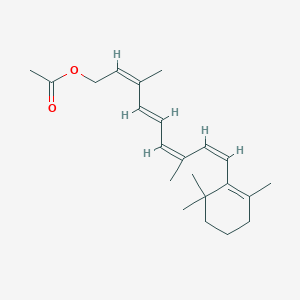
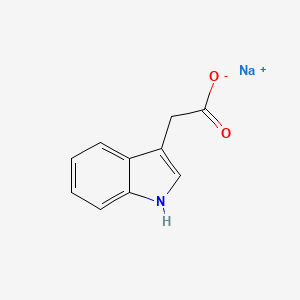
![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)

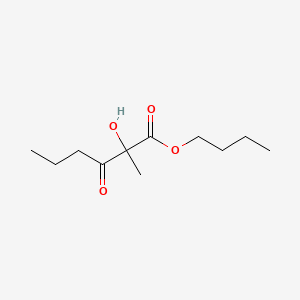
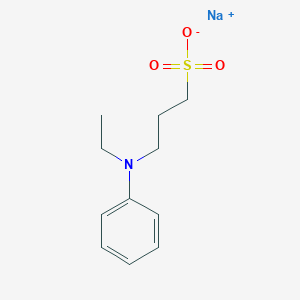
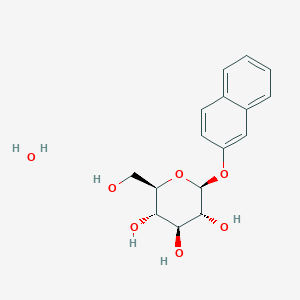

![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)

